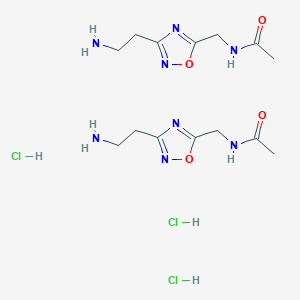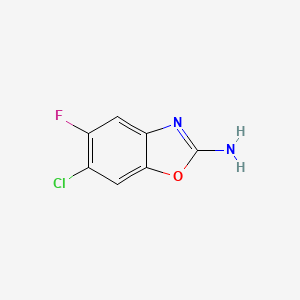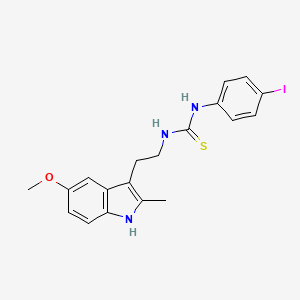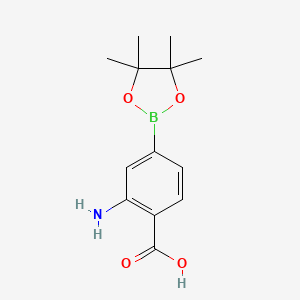
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride is a complex organic compound with applications in various scientific fields. This compound features an oxadiazole ring, a key functional group known for its diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step chemical process is required. The initial step involves the formation of the oxadiazole ring, typically achieved through the cyclization of an appropriate precursor. This can involve the reaction of hydrazides with nitriles under acidic or basic conditions, followed by functionalization to introduce the aminoethyl group.
Industrial Production Methods
Industrial production often involves optimizing these synthetic steps for large-scale efficiency. This might include the use of continuous flow reactors to handle the exothermic reactions involved in oxadiazole formation, ensuring high yields and purity of the final product. The sesquihydrochloride salt form is often obtained through crystallization from an acidic aqueous solution, a common method to enhance the compound's stability and solubility.
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized under controlled conditions to form corresponding oxo derivatives.
Reduction: Reduction of the oxadiazole ring is possible but less common due to the stability of the aromatic system.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and amino groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction processes. Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed depend on the type of reaction. Oxidation typically leads to the formation of nitroso or nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its stable structure and reactive sites make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study cell signaling pathways due to its ability to interact with specific enzymes and receptors. It is also investigated for its potential as a bioactive agent in pharmaceuticals.
Medicine
Medically, compounds containing oxadiazole rings are explored for their antimicrobial and anticancer properties. This compound is no exception and is being researched for its therapeutic potential.
Industry
Industrially, this compound finds applications in the manufacture of advanced materials, including polymers and nanomaterials, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound's aminoethyl and oxadiazole groups enable it to bind selectively to these targets, modulating their activity. Pathways involved include signaling cascades in cellular processes, often leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
When compared to similar compounds, N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride stands out due to its unique combination of functional groups. Similar compounds might include:
N-(1,2,4-oxadiazol-5-yl)acetamide
N-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
While these compounds share core structural elements, the addition of the sesquihydrochloride group in this compound enhances its solubility and stability, making it more suitable for certain applications.
This detailed examination captures the synthesis, reactions, applications, mechanisms, and comparative analysis of this compound. Intriguing, right? This compound certainly proves how a combination of chemistry and ingenuity can lead to such versatile molecules!
Properties
IUPAC Name |
N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H12N4O2.3ClH/c2*1-5(12)9-4-7-10-6(2-3-8)11-13-7;;;/h2*2-4,8H2,1H3,(H,9,12);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTGKFZMHCQRJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CCN.CC(=O)NCC1=NC(=NO1)CCN.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Cl3N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2923461.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2923462.png)
![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![N4-(3-CHLOROPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE](/img/structure/B2923465.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2923467.png)
![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)
![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)


![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)

![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)
